Product packaging for Alkaline phosphatase(Cat. No.:CAS No. 9001-78-9)

Alkaline phosphatase

Cat. No.: B6596394
CAS No.: 9001-78-9
M. Wt: 496.6 g/mol
InChI Key: ITZMJCSORYKOSI-UHFFFAOYSA-N
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Description

Alkaline Phosphatase (ALP) is a membrane-bound metalloenzyme that catalyzes the hydrolysis of phosphate monoesters at a basic pH optimum . This enzyme is a homodimeric glycoprotein, and its biological activity is dependent on zinc and magnesium ions, which act as essential cofactors in its active site . In humans, ALP exists as a group of isoenzymes produced by different gene loci, primarily classified into tissue-specific forms (intestinal, placental, and germ cell) and the tissue-nonspecific form, also known as liver/bone/kidney (L/B/K) ALP . This enzyme is critical in various research contexts. In molecular biology, ALP is indispensable for dephosphorylating vector DNA to prevent re-circularization and enable recombinant DNA cloning . It also serves as a vital label in enzyme immunoassays due to its high catalytic activity . Beyond these applications, ALP is a key subject of study in biomarker research, as elevated serum levels are clinically significant indicators of hepatobiliary and bone disorders, such as Paget's disease and cholestasis . A crucial area of investigation is the role of the tissue-nonspecific this compound (TNAP) in bone mineralization, where it is believed to hydrolyze mineralization inhibitors like inorganic pyrophosphate (PPi), thereby promoting hydroxyapatite crystal formation and skeletal calcification . Our product offers high purity and reliable activity, making it an essential tool for advancing your scientific discoveries in these fields. This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H36N8O6 B6596394 Alkaline phosphatase CAS No. 9001-78-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[1-[2-[[1-(2-aminopropanoyl)pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36N8O6/c1-12(22)19(33)29-10-4-6-14(29)17(31)26-11-16(30)28-9-3-7-15(28)18(32)27-13(20(34)35)5-2-8-25-21(23)24/h12-15H,2-11,22H2,1H3,(H,26,31)(H,27,32)(H,34,35)(H4,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZMJCSORYKOSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36N8O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Powder; [Sigma-Aldrich MSDS]
Record name Alkaline phosphatase
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CAS No.

9001-78-9
Record name Alkaline phosphatase
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Record name Phosphatase, alkaline
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Molecular Architecture and Structural Biology of Alkaline Phosphatase

Quaternary Structure and Dimerization Principles

Homodimeric Enzyme Organization

Alkaline phosphatase is predominantly a homodimeric enzyme, meaning it is composed of two identical polypeptide subunits. wikipedia.orgnih.gov This dimeric assembly is essential for its catalytic activity and structural stability. researchgate.netnih.govnih.govuni-heidelberg.de The two monomers are related by a two-fold crystallographic axis, and the active sites are located far apart, approximately 32 Å from each other within the dimer. researchgate.netnih.govannualreviews.org While the individual monomers contain the necessary components for a catalytic site, they are inactive when separated. nih.govopenbiochemistryjournal.com The process of dimerization induces conformational changes that are critical for creating a fully functional active site, enhancing thermal stability and the ability to bind necessary metal cofactors. nih.govuni-heidelberg.de The interface between the two subunits is a key structural feature, and in some mammalian ALPs, residues from one subunit can influence the active site of the adjacent subunit. nih.gov For instance, in human placental this compound (PLAP), a tyrosine residue from one monomer extends towards the active site of the other. nih.gov

Active Site Configuration and Metal Ion Coordination

Each monomer of this compound houses a highly organized active site containing three essential metal ions: two zinc ions (Zn²⁺) and one magnesium ion (Mg²⁺). wikipedia.orgnih.govnih.govmdpi.comrcsb.org These metal ions are critical for the enzyme's catalytic activity. wikipedia.org The active site is a complex environment where the precise positioning of these metal ions and surrounding amino acid residues facilitates the hydrolysis of phosphate (B84403) monoesters.

Role of Zinc Ions in Catalysis

The two zinc ions, often designated as Zn1 and Zn2, play distinct and indispensable roles in the catalytic mechanism. openbiochemistryjournal.comnih.gov

Zn1 (M1 site): This zinc ion is crucial for binding the phosphate moiety of the substrate. openbiochemistryjournal.comnih.gov It coordinates with the ester oxygen of the substrate, thereby activating the leaving group during the phosphorylation of the key serine residue. nih.gov Furthermore, after the formation of the phospho-serine intermediate, a water molecule coordinated to Zn1 is believed to act as the nucleophile for the subsequent hydrolysis step. nih.gov The importance of this zinc ion is highlighted by studies where its removal or the mutation of its coordinating ligands, such as Aspartate 327, leads to a dramatic decrease in catalytic efficiency. researchgate.net

Zn2 (M2 site): The second zinc ion is primarily involved in activating the key nucleophile, a serine residue. openbiochemistryjournal.comnih.gov It interacts with the hydroxyl group of the serine, stabilizing its deprotonated (alkoxide) form, which is necessary for the initial nucleophilic attack on the phosphorus atom of the substrate. openbiochemistryjournal.comnih.gov

Role of Magnesium Ions in Catalysis

The magnesium ion (Mg²⁺), located at the M3 site, is not directly involved in the primary catalytic steps in the same manner as the zinc ions, but its presence is vital for optimal enzyme function. openbiochemistryjournal.combioline.org.br It is thought to fulfill several roles:

Regulation of Activity: Mg²⁺ acts as a regulatory ion. bioline.org.brnih.gov Low concentrations of magnesium can stimulate the refolding and activation of the enzyme, while high concentrations can be inhibitory, possibly by displacing the essential zinc ions. bioline.org.brbioline.org.br

Stabilization of the Phosphoryl Group: Evidence suggests that the magnesium ion stabilizes the transferred phosphoryl group during the reaction, acting via a coordinated water molecule. openbiochemistryjournal.comnih.gov

Key Catalytic Residues

The catalytic function of this compound is dependent on a constellation of specific amino acid residues within the active site that coordinate the metal ions and participate directly in the reaction mechanism.

Key Residue CategoryExample Residue (E. coli numbering)Role in Catalysis
Nucleophile Serine-102The primary nucleophile that attacks the phosphate group of the substrate, forming a covalent phospho-serine intermediate. annualreviews.orgnih.gov
Phosphate Binding Arginine-166The guanidinium (B1211019) group of this residue forms hydrogen bonds with the non-bridging oxygen atoms of the phosphate group, helping to orient the substrate correctly and stabilize the transition state. nih.govresearchgate.net
Metal Ion Ligands Aspartate-327A bidentate ligand for the Zn1 ion, crucial for binding this metal and for the decomposition of the phosphoenzyme intermediate. researchgate.net
Aspartate-51Acts as a bridging ligand between the Zn2 and Mg3 ions. nih.gov
Histidine ResiduesSeveral histidine residues (e.g., His331, His412 in E. coli) serve as ligands for the zinc ions, anchoring them in the active site. mdpi.com

The catalytic cycle involves a two-step process. First, the nucleophilic attack by Serine-102 on the phosphate monoester leads to the formation of a covalent phosphoseryl intermediate and the release of the alcohol product. annualreviews.org In the second step, this intermediate is hydrolyzed by a water molecule, which is activated by Zn1, releasing inorganic phosphate and regenerating the free enzyme for another catalytic cycle. nih.gov

Serine Phosphorylation Site

The catalytic mechanism of this compound (AP) critically involves a specific serine residue located within the active site. During the hydrolysis of phosphate monoesters, this serine becomes transiently phosphorylated, forming a covalent phosphoseryl intermediate (E-P). rcsb.orgnih.govpnas.org This process is a hallmark of the enzyme's reaction pathway. For instance, in Escherichia coli AP, this key residue is Serine-102. nih.gov The reaction mechanism is understood to proceed via two sequential steps: first, the hydroxyl group of the active-site serine acts as a nucleophile, attacking the phosphate ester substrate to form the phosphoseryl intermediate and release the alcohol moiety. pnas.org In the second step, the phosphoenzyme intermediate is hydrolyzed by a water molecule, which is activated by a zinc ion (Zn1), releasing inorganic phosphate and regenerating the free enzyme for another catalytic cycle. nih.govnih.gov The formation of this phosphoserine intermediate is a common feature shared by APs from various organisms, indicating a conserved catalytic strategy. nih.govnih.gov The stability of this intermediate is pH-dependent; it is more favored at a low pH, which allows for its isolation and study. pnas.org

Structural Features and Domain Organization

Alkaline phosphatases are metalloenzymes that typically function as homodimers, meaning they are composed of two identical protein subunits. rcsb.orgnih.govwikipedia.org The three-dimensional structure of the enzyme has been extensively studied, with the E. coli AP structure providing the foundational model for many years. nih.gov Each monomer of an AP enzyme contains a highly organized active site featuring three crucial metal ions: two zinc ions (Zn²⁺) and one magnesium ion (Mg²⁺), which are essential for enzymatic activity. nih.govnih.govwikipedia.org These metal ions are situated in close proximity, with distances of approximately 3.9 Å between the two zinc ions (Zn1-Zn2) and 4.9 Å between one zinc and the magnesium ion (Zn2-Mg3). nih.gov

While the core catalytic machinery is highly conserved, there are notable differences between mammalian and bacterial APs. Mammalian APs, such as human placental this compound (PLAP), possess additional structural elements not found in the E. coli enzyme. These include an N-terminal α-helix and other distinct regions. nih.gov Furthermore, some bacterial APs, like the one from Halomonas sp., feature a unique "crown" domain, which is a structural feature that can participate in forming a hydrophobic cluster near the substrate-binding site. iucr.org In contrast, the cold-active this compound from the Antarctic bacterium TAB5 (TAP) lacks this typical crown domain, having instead a smaller dimer interface. rcsb.org

FeatureE. coli this compound (ECAP)Human Placental this compound (PLAP)Halomonas sp. This compound (HaAP)
Quaternary StructureHomodimer rcsb.orgHomodimer nih.govHomodimer iucr.org
Metal Ion Cofactors (per monomer)Two Zn²⁺, one Mg²⁺ rcsb.orgTwo Zn²⁺, one Mg²⁺ nih.govTwo Zn²⁺, multiple Mg²⁺ iucr.org
Key Structural DomainsConserved core β-sheet flanked by α-helices nih.govConserved core, plus N-terminal α-helix nih.govCore domain and a unique 'crown' domain iucr.org
Membrane AnchorNone (periplasmic) nih.govGPI-anchor nih.govNone iucr.org

Conserved Folding Motifs

This compound belongs to a large superfamily of enzymes that share a characteristic structural fold. researchgate.netnih.gov The core of this fold consists of a central, extended mixed β-sheet that is flanked on both sides by α-helices. rcsb.orgresearchgate.netnih.govannualreviews.orgresearchgate.net This conserved three-layer α/β/α structural domain is a defining feature of the this compound-like superfamily. ebi.ac.ukebi.ac.uk This structural conservation suggests a common evolutionary origin for these diverse enzymes. wikipedia.org

The AP superfamily is extensive and includes several families of enzymes with different catalytic functions but similar structural cores. nih.govnih.gov This highlights how a stable protein fold can be adapted through evolution to perform a variety of biochemical tasks.

Enzyme FamilyEnzyme Commission (EC) NumberFunctionShared Feature
This compound3.1.3.1Phosphate monoester hydrolysis ebi.ac.ukConserved central folding motif (mixed β-sheet flanked by α-helices) researchgate.netnih.govebi.ac.uk
Arylsulfatases3.1.6.8Sulfate ester hydrolysis ebi.ac.uk
Ectonucleotide pyrophosphatases/phosphodiesterases (ENPP)3.1.4.1Hydrolysis of pyrophosphate and phosphodiester bonds nih.gov
Phosphoglycerate Mutases (cofactor-independent)5.4.2.1Isomerization of phosphoglycerate ebi.ac.uk
Phosphonoacetate Hydrolases3.11.1.2Hydrolysis of phosphonoacetate ebi.ac.uk

Membrane Association via GPI-Anchoring

A key distinguishing feature of mammalian alkaline phosphatases compared to their bacterial counterparts is their mode of attachment to the cell. nih.govwikipedia.org Mammalian APs are tethered to the extracellular face of the plasma membrane via a C-terminal glycosylphosphatidylinositol (GPI) anchor. nih.govimmunologyresearchjournal.comacs.org This complex glycolipid structure is added as a post-translational modification and serves to anchor the protein in the outer leaflet of the cell membrane. immunologyresearchjournal.comembopress.org

The GPI anchor consists of a conserved core glycan structure linked to a phosphatidylinositol lipid moiety, which inserts into the membrane bilayer. immunologyresearchjournal.com This anchoring mechanism is responsible for the localization of APs within specific membrane microdomains known as lipid rafts. embopress.orgcapes.gov.br These rafts are enriched in sphingolipids and cholesterol, and the saturated acyl chains of the GPI anchor show a preference for these tightly packed lipid environments. embopress.org The association with lipid rafts is believed to be important for the protein's function and regulation. embopress.org The identification of AP as a GPI-anchored protein was first reported in 1963 through experiments using phospholipase C, an enzyme that can cleave the GPI anchor. immunologyresearchjournal.com

Enzymatic Reaction Mechanisms and Kinetic Analysis

Catalytic Pathway of Phosphoester Hydrolysis

The general scheme for the hydrolysis reaction can be represented as follows:

Step 1 (Phosphorylation): E + RO-PO₃²⁻ ⇌ E·RO-PO₃²⁻ → E-PO₃²⁻ + ROH

Step 2 (Dephosphorylation): E-PO₃²⁻ + H₂O → E·Pi ⇌ E + Pi

Where E is the enzyme, RO-PO₃²⁻ is the phosphate (B84403) ester substrate, E-PO₃²⁻ is the covalent phosphoseryl intermediate, and Pi is inorganic phosphate. researchgate.net

The first key step in the catalytic cycle is the phosphorylation of a specific serine residue within the active site, identified as Serine 102 (Ser102) in E. coli alkaline phosphatase. annualreviews.orguwec.edu The substrate, a phosphomonoester, binds to the active site, and its phosphate group is transferred to the hydroxyl group of Ser102. researchgate.net This transfer results in the formation of a transient covalent phosphoseryl intermediate (E-P) and the release of the alcohol product (ROH). nih.govannualreviews.org The existence of this phosphoserine intermediate is a cornerstone of the AP catalytic mechanism, first discovered by Engstrom in 1961 through experiments at low pH and strongly supported by subsequent ¹⁸O exchange studies. annualreviews.orguwec.edu The formation of this covalent adduct is a common feature for both bacterial and mammalian alkaline phosphatases. annualreviews.org

The formation of the phosphoseryl intermediate is initiated by a nucleophilic attack. The hydroxyl group of the active site Ser102, activated by the surrounding microenvironment, acts as the nucleophile. rsc.orgebi.ac.uk One of the zinc ions (designated Zn2) interacts with the hydroxyl group of Ser102, lowering its pKa and stabilizing its deprotonated, alkoxide form, which is a more potent nucleophile. openbiochemistryjournal.comnih.gov This activated serine then attacks the phosphorus atom of the phosphate ester substrate. ebi.ac.uk This attack is an in-line displacement reaction, leading to a trigonal bipyramidal transition state before the formation of the covalent intermediate. conicet.gov.arstanford.edu

Substrate Binding and Activation

Substrate binding and activation in the this compound active site is a highly coordinated process involving the bimetallic zinc center and key amino acid residues. The phosphate moiety of the substrate binds by bridging the two zinc ions, Zn1 and Zn2. openbiochemistryjournal.comnih.gov This interaction correctly orients the substrate for the nucleophilic attack. Specifically, two of the phosphate oxygens form this bridge, while the other two form hydrogen bonds with the guanidinium (B1211019) group of a conserved arginine residue (Arg166). nih.gov This arginine residue is thought to be particularly important for the preferential hydrolysis of phosphate monoesters over diesters. openbiochemistryjournal.com

The metal ions play a direct role in activating the substrate for catalysis. The Zn1 ion coordinates to the ester oxygen of the substrate, which polarizes the P-O bond and makes the alcohol moiety a better leaving group during the formation of the phosphoseryl intermediate. rsc.orgnih.gov Concurrently, the Zn2 ion activates the Ser102 residue for the nucleophilic attack. openbiochemistryjournal.com The magnesium ion is not directly involved in the initial binding but is crucial for catalysis, likely by stabilizing the active site conformation and the phosphoryl group during transfer via a coordinated water molecule. researchgate.netopenbiochemistryjournal.com

Reaction Rate Determinants

The rate of the reaction catalyzed by this compound is influenced by several key factors, including pH, metal ion concentration, and substrate concentration.

pH: As its name suggests, the enzyme exhibits optimal activity at alkaline pH values, typically between 8.0 and 10.0. uwec.eduajol.info The pH-rate profile is generally sigmoidal, reflecting the pKa of a key group involved in catalysis, which is around 7.5 in the E. coli enzyme. uwec.edu This is often attributed to the deprotonation of the zinc-coordinated water molecule to form the hydroxide (B78521) nucleophile for the dephosphorylation step. nih.gov

Metal Ions: The presence of divalent cations, specifically Zn²⁺ and Mg²⁺, is critical for activity. wikipedia.orgnih.gov Zn²⁺ is directly involved in catalysis and substrate binding. openbiochemistryjournal.com Mg²⁺ also plays an essential role, and its removal leads to a significant loss of activity. openbiochemistryjournal.combioline.org.br The activation by Mg²⁺ is often exerted at the Vmax level, enhancing the breakdown of the enzyme-substrate complex. bioline.org.brbioline.org.br However, at very high concentrations, Mg²⁺ can become inhibitory, possibly by displacing the catalytic Zn²⁺ ions. bioline.org.brbioline.org.br

Substrate Concentration and Inhibitors: The reaction follows Michaelis-Menten kinetics. ijat-aatsea.comtandfonline.com The Michaelis constant (Km) and maximum velocity (Vmax) are dependent on the specific substrate and reaction conditions. ajol.infoijat-aatsea.comajol.info Inorganic phosphate (Pi), the product of the reaction, is a potent competitive inhibitor, as it competes with the substrate for binding to the active site. ajol.infoajol.info Other inhibitors include L-amino acids like L-phenylalanine, which act via an uncompetitive mechanism. wikipedia.orgajol.info

Below are tables summarizing kinetic data for this compound from various sources with different substrates.

Table 1: Kinetic Parameters of this compound with p-Nitrophenyl Phosphate (pNPP)

Enzyme SourceKmVmaxOptimal pHOptimal Temp.Reference
Bacillus licheniformis10.77 mM3146.34 U/ml9.6248.87°C ijat-aatsea.com
Agama agama lizard liver2.5 mM1.538 x 10⁻³ µmol/min9.935°C ajol.info
Rabbit (Lepus townsendii) liver0.5 mM20 x 10⁻⁶ M/min9.245°C ajol.info

Note: U/ml refers to units of enzyme activity per milliliter.

Table 2: Kinetic Parameters of Recombinant this compound with 4-Methylumbelliferyl Phosphate (4-MUP)
ParameterValueConditionsReference
Km62.8 µMIonic strength dependent tandfonline.com
Vmax1.7 µmol/s per mg of proteinIonic strength dependent tandfonline.com
Kcat-- tandfonline.com

Note: The specific values for Kcat were not detailed in the provided context but were determined in the study.

Distinct Kinetic Profiles for Different Activities

This compound is a versatile enzyme, primarily known for its phosphomonoesterase activity, but it also possesses the ability to hydrolyze phosphodiesters. nih.govopenbiochemistryjournal.com These two catalytic functions, while occurring at the same active site, exhibit distinct kinetic profiles, mechanistic requirements, and efficiencies. portlandpress.comnih.gov The enzyme's preference is overwhelmingly for phosphate monoesters, for which it provides a rate enhancement of over 10¹⁷-fold compared to the uncatalyzed reaction in solution. nih.gov Its promiscuous phosphodiesterase activity is also significant, with a rate enhancement of approximately 10¹¹-fold, but it operates under different catalytic constraints. nih.gov

The hydrolysis of phosphate monoesters by this compound proceeds through a well-established two-step covalent catalytic mechanism. conicet.gov.aracs.org This reaction is critically dependent on a bimetallo-enzyme core, typically containing two zinc ions (Zn²⁺) and a nearby magnesium ion (Mg²⁺). nih.gov

Mechanism Steps:

Formation of a Covalent Intermediate: The reaction is initiated by a nucleophilic attack on the substrate's phosphorus atom by a deprotonated serine residue (e.g., Ser102 in E. coli AP) located in the active site. nih.govconicet.gov.ar This attack is facilitated by the active site metal ions. One zinc ion (Zn1) is thought to coordinate the ester oxygen, thereby activating the leaving group, while the second zinc ion (Zn2) stabilizes the deprotonated state of the serine nucleophile. nih.govopenbiochemistryjournal.com This step results in the formation of a covalent phosphoseryl intermediate (E-P) and the release of the alcohol product. conicet.gov.aracs.org

Hydrolysis of the Intermediate: The covalent E-P intermediate is subsequently hydrolyzed. A water molecule, activated by coordination to the Zn1 ion, acts as the nucleophile, attacking the phosphorus atom of the phosphoserine. nih.govresearchgate.net This breaks the covalent bond, regenerates the free enzyme with its nucleophilic serine, and releases inorganic phosphate (Pi). nih.govconicet.gov.ar

Key residues, such as Arginine-166 (Arg166) in E. coli AP, play a vital role by forming hydrogen bonds with the phosphate's non-bridging oxygen atoms, which helps to stabilize the phosphoryl group during transfer. nih.govresearchgate.net The loss of this arginine residue significantly diminishes monoesterase activity. researchgate.net The synergistic action of both Zn²⁺ and Mg²⁺ ions is crucial for optimal monoesterase activity, with Mg²⁺ believed to stabilize the active site in its most catalytically effective conformation. conicet.gov.aropenbiochemistryjournal.com

Kinetic Parameters for Monoesterase Activity

While less efficient than its monoesterase function, the phosphodiesterase activity of this compound is a recognized property of the enzyme. nih.govnih.gov Evidence from competitive inhibition studies and co-localization of both activities on non-denaturing gels suggests that a single catalytic site is responsible for hydrolyzing both monoester and diester substrates. portlandpress.com

The mechanism for diester hydrolysis differs in its reliance on key active site components. Notably, the reaction shows a reduced dependence on the Mg²⁺ ion. openbiochemistryjournal.com In fact, concentrations of Mg²⁺ that are optimal for the monoesterase reaction can be inhibitory to the phosphodiesterase reaction. openbiochemistryjournal.com This is thought to be because the second ester group (R') of a diester substrate is oriented away from the Mg²⁺ binding site, precluding a stabilizing interaction. openbiochemistryjournal.comresearchgate.net Consequently, Zn²⁺ is considered the preferred metal cofactor for this activity. openbiochemistryjournal.com

Furthermore, the Arg166 residue, which is critical for binding and stabilizing phosphate monoesters, does not appear to be essential for diester hydrolysis. nih.gov It is proposed that the arginine side chain can adopt a conformation that moves it out of the active site, allowing the bulkier phosphodiester substrate to bind. nih.gov

The kinetics of phosphodiesterase activity can be more complex than those of monoesterase activity. For example, the hydrolysis of cyclic AMP (cAMP) by osseous plate this compound displays complex kinetics with evidence of site-site interactions. portlandpress.comnih.gov This results in both high-affinity and low-affinity binding sites with markedly different dissociation constants. portlandpress.comnih.gov

Kinetic Parameters for Phosphodiesterase Activity

Table of Mentioned Compounds

Alkaline Phosphatase Isoenzymes: Diversity and Specialization

Genetic Basis of Isozyme Diversity

The heterogeneity of alkaline phosphatase in humans is rooted in its genetic origins, with at least four distinct genes encoding the different isoenzymes. nih.govgenecards.org This genetic framework dictates the tissue-specific expression patterns and specialized functions of each form.

There are three tissue-specific this compound isoenzymes, each encoded by a separate gene. These genes are clustered on the long arm of chromosome 2, specifically in the 2q37 region. nih.govwikipedia.org This group includes:

Intestinal this compound (IAP): Encoded by the ALPI gene.

Placental this compound (PLAP): Encoded by the ALPP gene.

Germ Cell this compound (GCAP): Also known as placental-like this compound, it is encoded by the ALPPL2 gene. researchgate.net

The close proximity and high degree of homology among these genes suggest that they originated from a common ancestral gene through duplication events. researchgate.net

In contrast to the tissue-specific forms, the tissue-nonspecific this compound (TNAP) is encoded by a single gene, ALPL. nih.govwikipedia.org This gene is located on the short arm of chromosome 1 at position 1p36.12. genecards.orgmedlineplus.govresearchgate.net TNAP is widely expressed in various tissues, most notably the liver, bone, and kidneys. wikipedia.org The different forms of TNAP found in these tissues (e.g., liver and bone isoenzymes) are not products of different genes but are isoforms resulting from tissue-specific post-translational modifications of the ALPL gene product. nih.govpsu.edu

Post-Translational Modification and Isozyme Heterogeneity

The diversity of this compound extends beyond the genetic level, with post-translational modifications playing a critical role in generating further heterogeneity. Glycosylation, the enzymatic process of attaching sugar chains (glycans) to the protein, is a key contributor to the distinct properties of the isoenzymes.

Glycosylation is essential for the proper folding, stability, and enzymatic activity of this compound. oup.com The structure and composition of the N-linked carbohydrate chains vary depending on the tissue in which the enzyme is synthesized. These differences in glycosylation are particularly important for distinguishing the isoforms of TNAP.

For example, the liver and bone isoforms of this compound are encoded by the same ALPL gene but exhibit different glycosylation patterns. psu.edu These variations in their carbohydrate moieties are significant enough to alter their electrophoretic mobility, allowing them to be separated and quantified in clinical assays. psu.eduportlandpress.com It is believed that these distinct glycosylation patterns contribute to differences in their catalytic properties and biological functions. nih.govnih.gov For instance, studies on bone this compound (BALP) isoforms have shown that differences in glycosylation are of crucial importance for protein-protein interactions with collagen type I. diva-portal.org Furthermore, the carbohydrate side-chains of the intestinal this compound (IAP) are notably different from other isoenzymes as they are not terminated by sialic acid in adults. nih.govresearchgate.net

Comparative Enzymology of Isozymes

The various isoenzymes of this compound display notable differences in their catalytic efficiencies, which are adapted to their specific physiological roles. These differences can be quantified by examining their kinetic parameters, such as the Michaelis constant (Km) and specific activity.

The Michaelis constant (Km) reflects the substrate concentration at which the enzyme reaches half of its maximum velocity, indicating the enzyme's affinity for the substrate. A lower Km value generally signifies a higher affinity. Specific activity measures the rate of reaction catalyzed per milligram of enzyme.

Studies have demonstrated that the kinetic properties of AP isoenzymes can vary significantly. For example, purified isoenzymes from human liver, intestine, and placenta show different kinetic behaviors. psu.educapes.gov.br The Km values for liver and bone isoenzymes are generally similar to each other but can differ from the placental and intestinal forms. nih.gov

The following interactive table provides a summary of reported kinetic values for different human this compound isoenzymes with the substrate p-nitrophenyl phosphate (B84403).

IsozymeSourceKm (mM)
Tissue-Nonspecific (Liver)Human Liver0.71
Tissue-Nonspecific (Bone)Human Bone0.71
IntestinalHuman Intestine1.6
PlacentalHuman Placenta0.77
Tissue-Nonspecific (Liver - Dog)Canine Liver3.3
Tissue-Nonspecific (Bone - Dog)Canine Bone0.25

Note: Kinetic values can vary depending on the specific assay conditions, such as pH, temperature, and buffer composition. The data presented is a compilation from various studies for comparative purposes. psu.eduresearchgate.net

These kinetic differences underscore the functional specialization of each isoenzyme. For instance, the markedly different Km values observed between the liver and bone isoenzymes in dogs suggest distinct physiological requirements in these tissues. researchgate.net

pH Optima Variations Across Isozymes

The catalytic activity of this compound (ALP) isoenzymes is notably dependent on the pH of their surrounding environment. While all ALP isoenzymes function optimally in alkaline conditions, there are distinct variations in their specific pH optima, reflecting their diverse physiological roles and tissue localizations. These differences are crucial for understanding the specialized functions of each isoenzyme.

The optimal pH for ALP activity is not a fixed value but can be influenced by several factors, including the specific isoenzyme, the substrate being hydrolyzed, and the concentration of that substrate. researchgate.net Generally, the pH optimum for most ALP isoenzymes falls within the range of 8.0 to 10.0. nih.govvitroscient.com However, this classically observed alkaline pH optimum is often determined using high substrate concentrations in laboratory settings. dovepress.com Research suggests that at more physiologically relevant low substrate concentrations, the pH optimum of ALP can shift towards a more neutral pH, around 7.4 to 7.6. researchgate.netdovepress.com

Tissue-Nonspecific this compound (TNSALP):

The tissue-nonspecific isoenzyme of this compound (TNSALP), found in liver, bone, and kidney, exhibits a complex relationship with pH. nih.govdovepress.com Studies on TNSALP from fibroblasts have revealed a distinctly alkaline pH optimum of 9.3 when using substrates like 4-methylumbelliferyl phosphate (4-MUP), phosphoethanolamine (PEA), and pyridoxal-5'-phosphate (PLP) at millimolar concentrations. nih.govnih.gov However, when using the more physiologically relevant micromolar concentrations of PEA and PLP, the pH optimum shifts to a more neutral 8.3. nih.govnih.gov This suggests that TNSALP is adapted to function efficiently under both alkaline and near-physiological pH conditions, depending on the availability of its substrates. In the context of bone mineralization, TNSALP activity is also studied at a physiological pH of 7.4. plos.org

Intestinal this compound (IAP):

Intestinal this compound (IAP) generally demonstrates a high pH optimum. nih.gov Studies have reported varying optimal pH values for IAP, with some indicating a pH optimum of 9.7 or 9.8. nih.govworthington-biochem.comcapes.gov.br Another study noted the optimal pH for bovine intestinal mucosal this compound to be approximately 10.0. ubc.ca The highly alkaline environment of the duodenum, where IAP is most abundant, is conducive to its function. nih.gov Interestingly, research on IAP from Saccharopolyspora erythraea identified two distinct pH optima at 8.4 and 9.2. scispace.com

Placental this compound (PLAP):

Placental this compound (PLAP) is characterized by a particularly high pH optimum. Reports indicate that its optimal activity is achieved at a pH of 10.0 or even higher, such as 10.4 or 10.6 when using specific substrates like p-nitrophenyl phosphate or phenylphosphate, respectively. capes.gov.brontosight.aileebio.commybiosource.com One study even reported an optimal pH of 11.5 for measuring PLAP activity. pnas.org This high pH optimum distinguishes it from other isoenzymes like the intestinal form. capes.gov.br

Other Isozymes:

The pH optima for other sources of this compound have also been investigated. For instance, the E. coli enzyme has an optimal pH of 8.0, while the bovine enzyme's optimum is slightly higher at 8.5. wikipedia.org Liver ALP from the Agama agama lizard was found to have an optimum pH of 9.9. ajol.info In fish, the hepatic ALP from Oreochromis mossambicus showed maximum activity at a pH of 8.5. researchgate.net

The variations in pH optima among ALP isoenzymes underscore their adaptation to specific physiological niches. The ability of TNSALP to function at both alkaline and more neutral pH levels highlights its versatile roles, while the high pH optima of IAP and PLAP are well-suited to their respective environments in the gut and placenta.

Interactive Data Table: pH Optima of this compound Isoenzymes

Isoenzyme/SourcepH OptimumSubstrate/Conditions
Tissue-Nonspecific ALP (Fibroblasts)9.34-MUP, PEA, PLP (millimolar) nih.govnih.gov
Tissue-Nonspecific ALP (Fibroblasts)8.3PEA, PLP (micromolar) nih.govnih.gov
Intestinal ALP (Human)9.8Phenylphosphate capes.gov.br
Intestinal ALP9.7Not specified nih.gov
Intestinal ALP (Bovine Mucosa)~10.0p-Nitrophenyl phosphate ubc.ca
Placental ALP (Human)10.6Phenylphosphate capes.gov.br
Placental ALP10.0Not specified ontosight.aimybiosource.com
Placental ALP10.4p-Nitrophenyl phosphate leebio.com
E. coli ALP8.0Not specified wikipedia.org
Bovine ALP8.5Not specified wikipedia.org
Liver ALP (Agama agama lizard)9.9Not specified ajol.info
Hepatic ALP (Oreochromis mossambicus)8.5Not specified researchgate.net
Saccharopolyspora erythraea ALP8.4 and 9.2Not specified scispace.com

Genetic and Epigenetic Regulation of Alkaline Phosphatase Expression

Transcriptional Control Mechanisms

The transcription of alkaline phosphatase genes is a tightly regulated process involving specific promoter and regulatory elements, as well as the coordinated action of various transcription factors.

Gene Promoters and Regulatory Elements (e.g., TATA box, Sp1, RARE)

The promoter regions of this compound genes contain several key elements that are fundamental for initiating and modulating transcription. For the human liver/bone/kidney (LBK) this compound gene, the promoter has been localized within the 610 base pairs upstream of the primary transcription start site. oup.com This region features a potential TATA box, a sequence commonly found in the core promoter of genes, centered approximately 30 base pairs from the start site. oup.com

In addition to the TATA box, the LBK AP promoter contains four consensus binding sites for the transcription factor Sp1. oup.com These G/C-rich Sp1 binding sites are characteristic of "housekeeping" gene promoters, which are typically active in a wide range of tissues. oup.com Analysis of the human placental-like this compound (PLAP) gene, which is often re-expressed in tumors, has identified both positive and negative regulatory elements within its 5'-flanking region. nih.gov Specifically, positive regulatory elements are located in the nucleotide regions -1 to -170 and -363 to -512, relative to the transcription start site, while a negative control element resides between nucleotides -170 and -363. nih.gov Furthermore, studies on the regulation of the ALP gene in osteoblasts have identified a forkhead response element in its promoter, which is responsive to the forkhead transcription factor FKHR. nih.gov

Role of Transcription Factors (e.g., Runx2)

A variety of transcription factors play a pivotal role in directing the expression of this compound. One of the most critical regulators in osteoblasts is the Runt-related transcription factor 2 (Runx2). scielo.brnih.gov Runx2 is considered a master regulator of osteoblast differentiation and directly targets the ALP gene. scielo.brnih.gov It binds to regulatory sites within the gene's promoter to activate transcription, and its expression levels are often correlated with ALP activity during the early stages of osteoblast differentiation. scielo.brnih.gov Chromatin immunoprecipitation assays have revealed that Runx2 binds to a region within the first intron of the ALP gene, which contains a cluster of putative binding sites. nih.gov The nuclear matrix localization of Runx2 is essential for its ability to recognize and activate the ALP gene. nih.gov

Other transcription factors also contribute to ALP gene regulation. For instance, the forkhead transcription factor FKHR has been shown to stimulate ALP promoter activity in osteogenic cells. nih.gov In the filamentous fungus Neurospora crassa, the transcriptional activator NUC-1 is required for the expression of the pho-2 gene, which encodes a phosphate-repressible this compound. scielo.br

Post-Transcriptional Regulation of Gene Expression

While transcriptional control is a primary determinant of this compound levels, post-transcriptional mechanisms also play a significant role in modulating its expression. Studies comparing osteoblast-derived cells with high ALP expression to hepatoblastoma cells with low ALP expression have shown that the transcription rates of the liver/bone/kidney (LBK) AP gene are surprisingly similar in both cell types. nih.gov This suggests that the differential expression is not solely due to the rate of transcription initiation. nih.gov

The stability of the cytoplasmic LBK AP mRNA is also comparable in both high and low expressing cells, and there is no significant buildup of unspliced precursor mRNA in the nucleus of the low-expressing cells. nih.gov This has led to the hypothesis that differential expression is controlled at a very early post-transcriptional step, potentially involving sequences within the gene's introns that lead to the destabilization of the nascent RNA in cells with low ALP expression. nih.gov Additionally, microRNAs (miRNAs), which are small non-coding RNAs, are key epigenetic factors involved in post-transcriptional gene regulation by inhibiting protein synthesis or modulating mRNA stability. nih.govdiva-portal.org

Quantitative Trait Loci (QTL) in this compound Level Variation

Genetic studies have identified specific chromosomal regions, known as quantitative trait loci (QTLs), that are associated with variations in serum this compound levels, indicating that ALP activity has a heritable component. nih.gov In mice, a major QTL influencing serum ALP levels has been mapped to chromosome 4. physiology.orgnih.gov This region contains the Akp2 gene, which encodes the major serum ALP isozyme. physiology.orgnih.gov The heritability of serum ALP activity in F2 progeny of MRL/MpJ and SJL/J mouse strains was estimated to be 56%. nih.gov

Genome-wide scans in these mice identified three significant QTLs on chromosomes 2, 6, and 14, which together explain 22.5% of the variance in serum ALP between the two strains. nih.gov The QTL on chromosome 6 is particularly interesting as it also contains a QTL for bone mineral density (BMD) and bone size, suggesting a potential pleiotropic effect where the same gene or genes regulate both ALP levels and bone characteristics. nih.gov

In baboons, a QTL for serum bone-specific ALP levels has been identified on the ortholog of human chromosome 6p23-21.3. oup.com This QTL accounts for a significant portion of the genetic variance in both bone-specific ALP and osteocalcin, another marker of bone formation, suggesting a shared genetic regulation. oup.com

Table 2: Identified Quantitative Trait Loci (QTLs) for this compound Levels

OrganismChromosomal Location of QTLAssociated TraitSignificance (LOD Score)Reference
Mouse (C57BL/6J and DBA/2J)Chromosome 4Serum AP activity20.36 physiology.orgnih.gov
Mouse (MRL/MpJ and SJL/J)Chromosome 2Serum ALP activity3.8 nih.gov
Mouse (MRL/MpJ and SJL/J)Chromosome 6Serum ALP activity12.0 nih.gov
Mouse (MRL/MpJ and SJL/J)Chromosome 14Serum ALP activity3.7 nih.gov
BaboonOrtholog of human chromosome 6pSerum bone ALP levels2.93 oup.com

Post Translational and Allosteric Regulation of Alkaline Phosphatase Activity

Modulation by Post-Translational Modifications

Post-translational modifications (PTMs) are key chemical alterations to a protein after its synthesis, which can significantly impact its function, localization, and stability. For alkaline phosphatase, PTMs, particularly phosphorylation, serve as a critical layer of activity regulation. ontosight.aiontosight.ai

Phosphorylation-Dependent Activity Control

Phosphorylation, the addition of a phosphate (B84403) group to specific amino acid residues, is a well-established mechanism for modulating the activity of numerous enzymes, and this compound is no exception. ontosight.aiontosight.ai The phosphorylation state of ALP can influence its enzymatic properties. For instance, studies on human methylenetetrahydrofolate reductase have shown that treatment with this compound removes phosphate groups, leading to an increase in the enzyme's mobility and activity. pnas.org This suggests that dephosphorylation can activate the enzyme. pnas.org Conversely, the phosphorylation of ALP can serve as a regulatory switch, altering its catalytic efficiency. ontosight.airesearchgate.net The interplay between kinases that add phosphate groups and phosphatases (like ALP itself in a broader context) that remove them creates a dynamic system for controlling ALP activity in response to cellular signals. pnas.orgresearchgate.net In some contexts, phosphorylation can negatively regulate ALP activity. ontosight.ai For example, in certain cellular signaling pathways, the phosphorylation of tissue-nonspecific this compound (TNSALP) is a key regulatory step. thno.org

Allosteric Regulatory Mechanisms

Allosteric regulation involves the binding of an effector molecule to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's catalytic activity. ontosight.ai Mammalian alkaline phosphatases are recognized as allosteric enzymes. plos.orgacs.org

Positive and Negative Cooperativity

This compound, a dimeric enzyme with two active sites, exhibits both positive and negative cooperativity, depending on the conditions. jst.go.jpcapes.gov.br Cooperativity refers to the phenomenon where the binding of a substrate or ligand to one active site influences the binding affinity of the other active site.

Positive cooperativity has been observed in bone this compound at high alkaline pH. jst.go.jp This means that the binding of a substrate to one active site increases the affinity of the second active site for the substrate, leading to a sigmoidal kinetic curve. This type of regulation can allow for a more sensitive response to changes in substrate concentration.

Negative cooperativity , on the other hand, is observed in the physiological pH range for bone this compound. jst.go.jp In this case, the binding of a substrate to the first active site decreases the affinity of the second site. capes.gov.br This "half-of-the-sites reactivity" suggests a tight interaction between the subunits where only one high-affinity site may be fully operational at a time. jst.go.jp This mechanism could enable the enzyme to supply inorganic phosphate at a more constant rate, even at low substrate concentrations, contributing to the homeostasis of phosphate metabolism. jst.go.jp

Identification of Allosteric Activators (e.g., Glycerol)

Recent research has identified endogenous molecules that can act as allosteric activators of this compound. A notable example is glycerol (B35011) , which has been shown to allosterically activate tissue non-specific this compound (TNAP). faseb.org This activation has physiological implications, enhancing processes such as adipocyte thermogenesis and osteoblast mineralization. faseb.org Structural studies have revealed the binding pocket for glycerol and provided insights into the structural basis of this allosteric regulation. faseb.org The discovery of endogenous allosteric activators like glycerol opens up new avenues for understanding the physiological regulation of ALP and for the potential development of therapeutic agents that target this regulatory mechanism. faseb.orgcihr-irsc.gc.ca Signal peptides have also been identified as potential allosteric activators of the protein translocase system involving this compound. nih.gov

Mutational Effects on Allosteric Communication

Mutations within the this compound gene (ALPL) can have profound effects on the enzyme's allosteric regulation, leading to diseases like hypophosphatasia (HPP). plos.orgnih.gov HPP is a rare genetic disorder characterized by defective bone mineralization due to loss-of-function mutations in TNSALP. nih.govbiorxiv.org

Computational analyses have demonstrated that pathogenic mutations can disrupt the long-range allosteric communication within the TNSALP protein network. plos.orgnih.govbiorxiv.org The severity of HPP often correlates with the extent to which a mutation impairs these allosteric interactions. nih.govnih.gov Studies have shown that mutations associated with mild and severe forms of HPP can have distinct effects on protein stability and the allosteric communication pathways within the TNSALP dimer. nih.govbiorxiv.org This highlights the critical role of allostery in the proper functioning of this compound and how its disruption can lead to disease. plos.orgnih.gov

Regulation by Cofactor Availability

This compound is a metalloenzyme, meaning it requires metal ions as cofactors for its catalytic activity and structural integrity. openbiochemistryjournal.combioline.org.br The availability of these cofactors, primarily zinc (Zn²⁺) and magnesium (Mg²⁺), is a crucial factor in regulating ALP activity. openbiochemistryjournal.combioline.org.br

Each monomer of mammalian this compound typically contains two zinc ions and one magnesium ion. openbiochemistryjournal.com The two zinc ions are directly involved in the catalytic mechanism. openbiochemistryjournal.com Magnesium ions, while not directly participating in catalysis in the same way as zinc, play a regulatory role and are essential for optimal activity. openbiochemistryjournal.combioline.org.br

The interaction between these metal ions can be synergistic. Studies have shown that the presence of both Zn²⁺ and Mg²⁺ leads to a greater activation of the phosphomonoesterase activity of ALP than the sum of their individual effects. openbiochemistryjournal.com However, the cofactor requirements can differ for the various activities of ALP. For instance, the phosphodiesterase activity of calf intestinal this compound is preferentially activated by Zn²⁺ and is actually inhibited by the concentrations of Mg²⁺ that are optimal for its phosphomonoesterase activity. openbiochemistryjournal.com This differential requirement suggests that changes in the availability of these cofactors can regulate the substrate specificity of the enzyme. openbiochemistryjournal.com

Furthermore, the binding of Mg²⁺ to apo-alkaline phosphatase (the enzyme without its metal cofactors) is dependent on pH and is influenced by the cooperative binding of Zn²⁺. bioline.org.br Low concentrations of Mg²⁺ can stimulate the refolding of E. coli ALP into its active form, while high concentrations can be inhibitory. bioline.org.br This indicates that Mg²⁺ can have both stabilizing and destabilizing effects on the enzyme's active structure depending on its concentration. bioline.org.br

Interestingly, some types of this compound, such as those found in certain dinoflagellates, exhibit unconventional cofactor requirements. These enzymes can be activated by calcium (Ca²⁺), magnesium (Mg²⁺), and manganese (Mn²⁺), but not by zinc (Zn²⁺). mdpi.com This adaptation may be a response to the limited availability of certain trace metals in their marine environment. mdpi.com

Signaling Pathway Integration in Activity Modulation

The activity of this compound is not regulated in isolation but is integrated with various intracellular signaling pathways. These pathways can influence ALP activity at both the transcriptional and post-translational levels, allowing cells to coordinate ALP function with broader physiological responses like cell proliferation, differentiation, and inflammation.

Mitogen-Activated Protein Kinase (MAPK) Pathway Involvement

The Mitogen-Activated Protein Kinase (MAPK) pathways are a family of signaling cascades that play a central role in regulating a wide array of cellular processes. Emerging evidence strongly suggests that MAPK pathways are key modulators of this compound activity, particularly in osteoblastic cells. oup.comresearchgate.net

The MAPK family includes several subfamilies, with the Extracellular signal-Regulated Kinase (ERK) and p38 MAPK pathways being particularly implicated in the regulation of ALP. oup.comnih.gov Studies in osteoblast-like cells have shown that while the ERK pathway is primarily involved in controlling cell proliferation, the p38 MAPK pathway specifically regulates ALP activity. oup.comnih.govoup.com

For instance, in MC3T3-E1 osteoblast-like cells, epinephrine (B1671497) was found to increase ALP activity through the activation of the p38 MAPK pathway. oup.comnih.gov This response was sensitive to pertussis toxin, indicating the involvement of Gi protein-coupled receptors. oup.comnih.gov The use of specific inhibitors confirmed the distinct roles of these MAPK pathways. The MEK inhibitor PD98059, which blocks the ERK pathway, did not affect the epinephrine-induced stimulation of ALP activity. oup.comoup.com In contrast, the specific p38 MAPK inhibitor SB203580 completely abolished the increase in ALP activity stimulated by epinephrine. oup.comoup.com

Furthermore, the p38 MAPK pathway appears to be critical for the expression of ALP during osteoblastic cell differentiation in response to factors like fetal calf serum. researchgate.net This suggests that the p38 MAPK pathway is a crucial signaling node that integrates external signals to modulate the expression and activity of this key enzyme involved in bone mineralization. oup.comresearchgate.net

Cell TypeStimulusEffect on ALP ActivityMAPK Pathway InvolvedReference
MC3T3-E1 osteoblast-like cellsEpinephrineIncreasep38 MAPK oup.comnih.govoup.com
MC3T3-E1 osteoblast-like cellsFetal Calf Serum (FCS)Regulation of expression during differentiationp38 MAPK researchgate.net

Biological Functions and Pathway Integration of Alkaline Phosphatase

Regulation of Phosphate (B84403) Metabolism and Transport

Alkaline phosphatase plays a critical role in maintaining phosphate homeostasis, a tightly regulated process essential for numerous cellular functions. Phosphate is a fundamental component of key biological molecules such as DNA, RNA, and ATP.

Dephosphorylation for Cellular Uptake

A primary function of this compound is to facilitate the absorption of dietary phosphate. uw.edu Much of the phosphate in our diet exists in the form of organic phosphate esters, which cannot be directly absorbed by the intestines. Intestinal this compound (IAP), an isozyme of ALP, is abundantly present on the surface of cells lining the small intestine. researchgate.net IAP hydrolyzes these organic phosphate compounds, releasing inorganic phosphate (Pi). physiology.org This liberated Pi is then transported into the intestinal cells via specific transporter proteins, making it available for various metabolic processes throughout the body. wikipedia.orgnih.gov This mechanism ensures a consistent supply of phosphate, which is vital for cellular energy and biosynthesis.

Role in Biomineralization Processes

The process of biomineralization, the formation of hard tissues like bones and teeth, is heavily dependent on the activity of tissue-nonspecific this compound (TNAP), another isozyme of ALP. ontosight.aiontosight.ai

Hydrolysis of Inorganic Pyrophosphate (PPi) to Inorganic Phosphate (Pi)

A crucial step in bone formation is the breakdown of inorganic pyrophosphate (PPi), a potent inhibitor of mineralization. josorge.comnih.gov TNAP, located on the outer membrane of bone-forming cells called osteoblasts, catalyzes the hydrolysis of PPi into two molecules of inorganic phosphate (Pi). nih.govkarger.com This reaction is fundamental to bone mineralization as it simultaneously removes an inhibitory substance and increases the local concentration of a necessary building block for mineral deposition. nih.gov

Contribution to Hydroxyapatite (B223615) Formation

The mineral component of bone is primarily composed of hydroxyapatite crystals. hilarispublisher.com The increased local concentration of Pi, resulting from the enzymatic activity of TNAP, along with calcium ions, promotes the formation and growth of these crystals. mdpi.comresearchgate.net These hydroxyapatite crystals are then deposited onto the collagen framework of the bone, providing its structural integrity and strength. hilarispublisher.com The activity of TNAP is therefore directly correlated with the rate and quality of bone mineralization. nih.gov

Interplay with Mineralization Inhibitors

The role of this compound in biomineralization extends beyond PPi hydrolysis. It is part of a complex system that regulates the activity of various mineralization inhibitors. Osteopontin (B1167477), for example, is a protein that can hinder the growth of hydroxyapatite crystals. mdpi.com While TNAP does not directly dephosphorylate osteopontin, its action of increasing local Pi levels helps to create a pro-mineralization environment that can overcome the effects of such inhibitors. nih.govuniprot.org The delicate balance between TNAP activity and the presence of inhibitors like PPi and osteopontin is essential for controlled and appropriate bone formation. nih.gov

Purinergic Signaling Modulation

Purinergic signaling is a form of extracellular communication that utilizes purine (B94841) nucleotides like adenosine (B11128) triphosphate (ATP) and its derivatives as signaling molecules. This compound is a key modulator of this signaling pathway.

Extracellular ATP can act as a pro-inflammatory signal. frontiersin.orgresearchgate.net TNAP can terminate this signaling by dephosphorylating ATP in a stepwise manner to adenosine diphosphate (B83284) (ADP), then to adenosine monophosphate (AMP), and finally to adenosine. mdpi.comjneurosci.org Adenosine, in contrast to ATP, often has anti-inflammatory effects. frontiersin.orgfrontiersin.org By controlling the extracellular ratio of ATP to adenosine, this compound can fine-tune cellular responses in various contexts, including inflammation and neurotransmission. diva-portal.orgresearchgate.net This modulation of purinergic signaling highlights the diverse regulatory roles of this compound in maintaining physiological balance. nih.gov

Nucleotide Dephosphorylation and Adenosine Production

This compound is a key enzyme in purinergic signaling, a form of extracellular communication that relies on nucleotides like adenosine triphosphate (ATP) and its derivatives. mdpi.com When cells are damaged or stressed, they release ATP into the extracellular environment, where it acts as a pro-inflammatory "danger" signal. frontiersin.orgresearchgate.net ALP, along with other ecto-enzymes such as CD39 and CD73, participates in the stepwise degradation of extracellular ATP. mdpi.com While CD39 and CD73 sequentially remove phosphate groups, ALP is unique in its ability to remove all three phosphate groups from ATP at once, directly producing adenosine. frontiersin.orgoup.com

Adenosine is a potent anti-inflammatory molecule. mdpi.comresearchgate.net It binds to specific adenosine receptors (e.g., A2A receptors) on immune cells, which in turn inhibits the production of pro-inflammatory cytokines and pathways like NF-κB. mdpi.com This conversion of pro-inflammatory ATP into anti-inflammatory adenosine is a critical mechanism by which ALP helps to resolve inflammation and protect tissues from damage. frontiersin.orgplos.org Research has shown that the anti-inflammatory effects of ALP are significantly linked to this production of adenosine. mdpi.com In addition to ATP, ALP can also dephosphorylate other nucleotides like ADP and AMP, further contributing to the pool of adenosine. mdpi.com Studies have also indicated that the combined action of adenosine with other dephosphorylated nucleotides, such as guanosine, cytidine, and thymidine, can enhance the inhibition of inflammatory molecules like TNF-α and IL-6. mdpi.com

Metabolic Pathway Intersections

This compound is involved in several key metabolic pathways, highlighting its broad physiological significance.

Vitamin B6 Metabolism (Pyridoxal Phosphate Hydrolysis)

Vitamin B6 is essential for numerous enzymatic reactions in the body, particularly in the brain for the synthesis of neurotransmitters. mdpi.comnih.gov The active form of vitamin B6 is pyridoxal (B1214274) 5'-phosphate (PLP). mdpi.comresearchgate.net However, PLP cannot cross cell membranes to enter tissues like the brain. researchgate.net Tissue-nonspecific this compound (TNAP), a major isoenzyme of ALP, plays a critical role by hydrolyzing PLP in the bloodstream to pyridoxal (PL). mdpi.comresearchgate.netuniprot.org PL, the unphosphorylated form, can then be transported across the blood-brain barrier. researchgate.net Once inside the cells, PL is re-phosphorylated back to the active PLP. mdpi.comresearchgate.net This process is vital for providing the brain with an adequate supply of this essential co-factor. uniprot.org Deficiencies in TNAP activity can lead to an accumulation of PLP in the plasma and a functional vitamin B6 deficiency in the brain, which can result in neurological symptoms such as seizures. nih.govresearchgate.net

Adaptive Thermogenesis (Phosphocreatine Dephosphorylation)

A novel role for tissue-nonspecific this compound (TNAP) has been identified in adaptive thermogenesis, the process of heat production in response to cold. nih.govnih.gov In thermogenic fat cells (brown and beige adipocytes), TNAP is uniquely localized to the mitochondria. nih.govconsensus.app Here, it functions as a phosphocreatine (B42189) phosphatase, hydrolyzing phosphocreatine to creatine (B1669601) and inorganic phosphate. nih.govnih.govconsensus.app This initiates a "futile creatine cycle" where creatine is continuously phosphorylated and dephosphorylated. nih.govconsensus.app This cycle consumes ATP and dissipates chemical energy as heat, contributing to the body's ability to maintain its temperature in cold environments. nih.govconsensus.app The expression of TNAP in these fat cells is significantly increased upon cold exposure. nih.govnih.gov Genetic studies in mice have shown that the absence of TNAP in adipocytes leads to a reduction in whole-body energy expenditure and the rapid onset of obesity. nih.govnih.gov

Glycerolipid and Folate Metabolism

This compound activity has been implicated in both glycerolipid and folate metabolism. ebi.ac.uk In the context of glycerolipid metabolism, which involves the synthesis and breakdown of fats, studies have shown that TNAP is expressed in adipose tissue. nih.gov Inhibition of ALP activity in adipocytes has been found to reduce lipolysis (the breakdown of fats) and alter the expression of genes involved in fat metabolism. nih.gov Specifically, knocking down the gene for TNAP increased the expression of genes for glycerophosphate dehydrogenase and certain adipokines like adiponectin and FABP4, while decreasing leptin expression. nih.gov This suggests that TNAP plays a role in the energy balance of fat cells. nih.gov Additionally, ALP is listed as an enzyme involved in folate metabolism pathways in some databases, although the specific reactions and physiological significance are less characterized than its roles in other pathways. indiana.eduproteinatlas.org

Immune System and Inflammatory Response Mechanisms

This compound plays a significant role in modulating the immune system, primarily through its ability to dephosphorylate pro-inflammatory molecules.

Lipopolysaccharide (LPS) Dephosphorylation

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. researchgate.netnih.gov It is recognized by the Toll-like receptor 4 (TLR4) complex, triggering a signaling cascade that leads to the production of pro-inflammatory cytokines and a robust inflammatory response. mdpi.comnih.gov The phosphate groups on the lipid A moiety of LPS are crucial for its biological activity and binding to TLR4. researchgate.netnih.gov

This compound, particularly the intestinal isoenzyme (IAP), can detoxify LPS by removing these phosphate groups. researchgate.netmdpi.comanimbiosci.org This dephosphorylation of LPS significantly reduces its ability to activate TLR4, thereby dampening the inflammatory response. researchgate.netnih.gov This function is considered an ancient and crucial part of the innate immune system, helping to maintain homeostasis with the gut microbiota and protect against systemic inflammation that can result from bacterial translocation. mdpi.commdpi.com

Modulation of Toll-like Receptor Signaling

This compound (ALP) plays a significant role in modulating the inflammatory response mediated by Toll-like receptors (TLRs), particularly TLR4. mdpi.comnih.gov The primary mechanism involves the dephosphorylation of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent activator of TLR4. researchgate.netnih.govplos.org LPS toxicity is largely attributed to its lipid A moiety, which contains two phosphate groups. nih.govplos.org ALP removes one of these phosphate groups, converting LPS into a monophosphoryl lipid A (MPLA), which is significantly less toxic and can act as a TLR4 antagonist. nih.govplos.orgresearchgate.net This detoxification process reduces the inflammatory signaling cascade initiated by LPS binding to the TLR4/MD-2 complex. frontiersin.org

The anti-inflammatory effects of ALP are not limited to direct LPS detoxification. Intestinal this compound (IAP) has been shown to require TLR4 signaling to exert its anti-inflammatory effects. mdpi.com Studies have demonstrated that IAP can ameliorate colitis and decrease the production of pro-inflammatory cytokines like IL-6 and TNF-α in a TLR4-dependent manner. mdpi.com Furthermore, ALP can modulate purinergic signaling by dephosphorylating extracellular nucleotides like ATP and UDP, which are pro-inflammatory molecules. frontiersin.organimbiosci.orgresearchgate.net By converting ATP to adenosine, ALP can suppress inflammation. frontiersin.org

Beyond LPS, ALP has been shown to dephosphorylate other pathogen-associated molecular patterns (PAMPs), such as flagellin (B1172586) and CpG DNA, which are ligands for TLR5 and TLR9, respectively. nih.govanimbiosci.orgresearchgate.net This action further dampens the inflammatory response triggered by various microbial components. The modulation of TLR signaling by ALP highlights its crucial role as part of the innate immune system, protecting against excessive inflammation. mdpi.comresearchgate.netfrontiersin.org

ReceptorLigand(s)Effect of this compoundReference
TLR4 Lipopolysaccharide (LPS)Dephosphorylates LPS, reducing its toxicity and inhibiting TLR4 activation. researchgate.netnih.govplos.orgresearchgate.netfrontiersin.org
TLR5 FlagellinDephosphorylates flagellin, reducing its pro-inflammatory activity. nih.govanimbiosci.orgresearchgate.net
TLR9 CpG DNADephosphorylates CpG DNA, mitigating the inflammatory response. nih.govanimbiosci.orgresearchgate.net

Involvement in Autophagy and Endocytosis

This compound is intricately linked to the fundamental cellular processes of autophagy and endocytosis, contributing to its anti-inflammatory functions. mdpi.comnih.gov Recent evidence indicates that the anti-inflammatory activity of ALP is dependent on autophagy-mediated degradation. mdpi.comnih.gov Specifically, intestinal this compound (IAP) has been shown to induce autophagy in intestinal epithelial cells and macrophages. nih.gov This induction of autophagy by IAP is dependent on TLR4 signaling. mdpi.comnih.gov When autophagy is inhibited, the ability of IAP to block LPS-mediated inflammatory effects is compromised. nih.gov

The process often begins with the internalization of ALP and its bound substrates. For instance, the interaction of overexpressed glycosylphosphatidylinositol (GPI)-anchored ALP on the plasma membrane with its substrates can trigger caveolae-mediated endocytosis. mdpi.comnih.gov This form of endocytosis shares a common endpoint with autophagy at the lysosome, where the internalized "cargo" is degraded. mdpi.com It has been proposed that ALP-bound pro-inflammatory phosphoproteins and phospholipids (B1166683) are internalized via endocytosis and subsequently degraded through autophagy, leading to the silencing of pro-inflammatory signaling pathways. mdpi.com

Furthermore, in the context of fat absorption in the small intestine, a selective, clathrin-dependent endocytosis of IAP from the enterocyte brush border is rapidly induced. physiology.org This process is specific to IAP, as other brush-border enzymes are not affected. physiology.org Studies using a genetically engineered version of the this compound Pho8 in yeast have been instrumental in quantifying autophagic flux, where the delivery of cytosolic Pho8Δ60 to the vacuole (the yeast equivalent of the lysosome) via autophagy leads to its activation. nih.govresearchgate.net This assay provides a sensitive method to measure the amount of cytosol delivered to the vacuole through nonspecific autophagy. nih.gov

Cellular ProcessRole of this compoundKey FindingsReferences
Autophagy Induces autophagy to mediate anti-inflammatory effects.IAP induces autophagy in a TLR4-dependent manner; inhibition of autophagy negates IAP's anti-inflammatory properties. mdpi.commdpi.comnih.govnih.gov
Endocytosis Facilitates the internalization of substrates and itself.Triggers caveolae-mediated and clathrin-dependent endocytosis for subsequent degradation of pro-inflammatory molecules. mdpi.comnih.govphysiology.orgresearchgate.net

Extracellular Matrix Remodeling

This compound is involved in the complex processes of extracellular matrix (ECM) remodeling, particularly in the context of tissue mineralization and pathological calcification. ahajournals.orgnih.govnih.gov The tissue-nonspecific isozyme of ALP (TNAP) is highly expressed in bone and plays a crucial role in bone formation by hydrolyzing inorganic pyrophosphate (PPi), a potent inhibitor of mineralization, and by increasing the local concentration of inorganic phosphate (Pi). nih.gov This enzymatic activity is fundamental for the deposition of hydroxyapatite crystals within the matrix vesicles that bud from osteoblasts and chondrocytes. nih.gov

Mechanical stress on periodontal ligament cells can modulate the synthesis of ECM components and ALP activity. nih.gov Low-magnitude tensional stress increases the expression of type I collagen and decorin, while high-magnitude stress also increases their expression but decreases ALP activity, indicating a complex regulatory role of mechanical forces in ECM remodeling. nih.gov

Activation of Matrix Metalloproteinases (MMPs)

The relationship between this compound and matrix metalloproteinases (MMPs), a family of enzymes that degrade ECM components, is multifaceted and context-dependent. ahajournals.orgnih.gov In the context of arterial calcification, MMP activation is a key event. ahajournals.org Specifically, MMP-2 activation can induce this compound activity. ahajournals.org Conversely, there is evidence suggesting that dephosphorylation by this compound can increase the activity of MMP-2. nih.gov

In osteosarcoma, a malignant bone tumor, high levels of serum ALP are associated with an increased risk of metastasis and are correlated with the expression of MMP-9. nih.gov The activation of osteoclasts in these tumors leads to increased bone resorption and elevated ALP levels. nih.gov Concurrently, cancer cells secrete MMPs to break down the extracellular matrix, facilitating invasion and metastasis, suggesting a cooperative role between elevated ALP and MMPs in tumor progression. nih.gov

The interplay between ALP and MMPs is critical in both physiological and pathological remodeling of tissues. While ALP's primary role in mineralization is well-established, its interactions with MMPs highlight a broader involvement in the dynamic regulation of the extracellular matrix.

Factor/ConditionInteraction with ALP and MMPsOutcomeReferences
Arterial Calcification MMP-2 activation induces ALP activity.Promotes vascular smooth muscle cell calcification. ahajournals.org
Protein Kinase C (PKC) Signaling Dephosphorylation by ALP increases MMP-2 activity.Modulates MMP-2 function. nih.gov
Osteosarcoma High serum ALP levels correlate with MMP-9 expression.Predicts metastasis and poor prognosis. nih.gov

Substrate Specificity Profiling and Hydrolytic Range

Broad Substrate Specificity of Alkaline Phosphatases

Alkaline phosphatases (ALPs) are a group of enzymes known for their broad substrate specificity, primarily acting as non-specific phosphomonoesterases. ebi.ac.ukbiocompare.com These enzymes catalyze the hydrolysis of a wide array of organic phosphate (B84403) esters, a reaction that involves the formation of a transient covalent enzyme-phosphate intermediate. ebi.ac.uk Found across diverse organisms, from bacteria to humans, ALPs are generally homodimeric enzymes, with each catalytic site containing essential metal ions, typically two zinc ions and one magnesium ion, for their enzymatic activity. nih.gov

The broad specificity of ALPs allows them to hydrolyze various phosphomonoesters, releasing inorganic phosphate. biocompare.com This characteristic is fundamental to their physiological roles. While mammalian and bacterial ALPs share a conserved catalytic mechanism, mammalian versions exhibit higher specific activity and work optimally at a more alkaline pH. nih.gov The interaction between ALP and its substrates is primarily driven by the recognition of the phosphate group on the substrate molecule. researchgate.net

Characterization of Physiological Substrates

Alkaline phosphatases hydrolyze a variety of physiological substrates, playing crucial roles in numerous biological processes. dovepress.commdpi.com Their activity is not limited to simple phosphomonoesters but extends to more complex molecules, including nucleotides, phospholipids (B1166683), pyrophosphate, and phosphorylated proteins.

Nucleotides and Phospholipids

Alkaline phosphatases exhibit significant activity towards nucleotides. For instance, intestinal alkaline phosphatase (IAP) can dephosphorylate toxic microbial products like lipopolysaccharides (LPS) and extracellular nucleotides such as adenosine (B11128) triphosphate (ATP), adenosine diphosphate (B83284) (ADP), and adenosine monophosphate (AMP). wikipedia.orgmdpi.com This dephosphorylation is a critical anti-inflammatory mechanism. mdpi.com Some studies have shown that while certain bacterial ALPs, like that from a Vibrio microbe, can dephosphorylate AMP but not ADP or ATP, the ALP from E. coli can act on all three. skemman.is The hydrolysis of ATP by ALP is a key function, and this activity has been observed in various contexts, including after infant cardiac surgery where ALP is the primary serum ectonucleotidase. researchgate.netplos.org

The interaction of ALPs with phospholipids is also a notable aspect of their function. Human skeletal ALP can be competitively inhibited by phospholipids like cephalins, lecithins, and phosphatidylinositol. nih.gov The enzyme's activity can be influenced by its lipid environment, with studies showing that the interaction between ALP and artificial lipid membranes is dependent on factors like pH and ionic strength. nih.gov For instance, the activity of rat intestinal ALP is affected by its binding to membrane phospholipids, with choline-containing phospholipids being able to restore activity after treatment with phospholipase D. acs.org Furthermore, AP-conjugated immunoglobulins have been observed to bind to various sphingolipids and phospholipids. comparativephys.ca

Pyrophosphate and Polyphosphate

Inorganic pyrophosphate (PPi) is a key physiological substrate for tissue-nonspecific this compound (TNAP). josorge.comjst.go.jp TNAP promotes mineralization by hydrolyzing PPi, which is an inhibitor of hydroxyapatite (B223615) crystal formation, thereby increasing the local concentration of inorganic phosphate. josorge.comahajournals.orgahajournals.org This function is critical in bone and tooth mineralization. josorge.com The importance of this role is highlighted in conditions like hypophosphatasia, where deficient TNAP activity leads to elevated levels of PPi. josorge.comportlandpress.com

Similarly, polyphosphate [Poly(P)], a polymer of phosphate residues, has been shown to induce mineralization in a manner dependent on this compound activity. nih.gov Studies have demonstrated that Poly(P) promotes mineralization in osteoblast cells and other cell types that express ALP. nih.gov This effect is not observed in cells lacking ALP, and forcing ALP expression in such cells enables Poly(P)-induced mineralization. nih.gov

Phosphorylated Metabolites and Coenzymes

This compound acts on a range of phosphorylated metabolites and coenzymes. Pyridoxal-5'-phosphate (PLP), the active form of vitamin B6, is a well-established substrate for TNAP. dovepress.comjst.go.jpportlandpress.com In cases of low ALP activity, such as in hypophosphatasia, PLP levels are characteristically elevated. portlandpress.com Another such metabolite is phosphoethanolamine, which also accumulates when TNAP is deficient. dovepress.comjst.go.jpportlandpress.com

Research has also identified other phosphorylated metabolites as substrates. For example, an this compound from common bean roots showed high activity against glucose-1-phosphate and phosphoenolpyruvate. scielo.org.mx Furthermore, TNAP can dephosphorylate phosphorylated osteopontin (B1167477), a protein that inhibits hydroxyapatite crystallization in its phosphorylated state. d-nb.info

Protein Dephosphorylation

This compound is capable of dephosphorylating proteins, a function that has implications in various cellular processes. medchemexpress.com Purified human liver ALP and liver plasma membranes have been shown to dephosphorylate phosphohistones and membrane phosphoproteins. nih.gov This protein phosphatase activity appears to be a major function of ALP in these membranes. nih.gov While some phosphatases are specific to serine and threonine residues, others, like lambda phosphatase, can also target tyrosine residues. antibodiesinc.com this compound itself is often used in research to dephosphorylate proteins, typically acting on serine and threonine phosphate groups. antibodiesinc.comsigmaaldrich.com Studies using 31P NMR spectroscopy have provided evidence for the specificity of ALPs towards phosphotyrosine over phosphoserine at the free amino acid level. nih.gov

Non-Specific Substrate Utilization in Research

The broad substrate specificity of this compound has made it a valuable tool in various research applications. One of the most common uses is in molecular cloning, where ALP is employed to remove the 5'-phosphate groups from DNA and RNA to prevent self-ligation. wikipedia.orgserva.de

In laboratory assays, non-specific chromogenic substrates are frequently used to measure ALP activity. A widely used substrate is p-nitrophenyl phosphate (pNPP), which upon hydrolysis by ALP, produces p-nitrophenol, a yellow-colored compound that can be quantified spectrophotometrically. wikipedia.orgscielo.org.mx This allows for a straightforward determination of enzyme activity. wikipedia.org Other signal-generating substrates used in research include 4-methylumbelliferyl phosphate (4MUP) for fluorescence spectroscopy and 5-bromo-4-chloro-3-indolyl phosphate (BCIP) for surface-enhanced Raman spectroscopy. researchgate.netresearchgate.net The ability of ALP to hydrolyze a wide range of substrates underscores its versatility as a reporter enzyme in various immunoassays and molecular biology techniques. medchemexpress.com

Table of Substrates for this compound

Category Substrate Isozyme Example(s)
Nucleotides Adenosine triphosphate (ATP) Intestinal AP, Tissue-nonspecific AP wikipedia.orgmdpi.comresearchgate.net
Adenosine diphosphate (ADP) E. coli AP skemman.is
Adenosine monophosphate (AMP) Intestinal AP, Vibrio AP, E. coli AP mdpi.comskemman.is
Phospholipids Cephalins, Lecithins, Phosphatidylinositol Human skeletal AP nih.gov
Pyrophosphate Inorganic pyrophosphate (PPi) Tissue-nonspecific AP josorge.comahajournals.orgahajournals.org
Polyphosphate Polyphosphate [Poly(P)] This compound (general) nih.gov
Metabolites & Coenzymes Pyridoxal-5'-phosphate (PLP) Tissue-nonspecific AP dovepress.comjst.go.jpportlandpress.com
Phosphoethanolamine Tissue-nonspecific AP dovepress.comjst.go.jpportlandpress.com
Glucose-1-phosphate Common bean root AP scielo.org.mx
Phosphoenolpyruvate Common bean root AP scielo.org.mx
Phosphorylated osteopontin Tissue-nonspecific AP d-nb.info
Proteins Phosphohistones, Membrane phosphoproteins Human liver AP nih.gov
Phosphoserine, Phosphotyrosine General, Calf intestine AP, E. coli AP antibodiesinc.comnih.gov
Research Substrates p-nitrophenyl phosphate (pNPP) General (assay substrate) wikipedia.orgscielo.org.mx
4-methylumbelliferyl phosphate (4MUP) General (assay substrate) researchgate.netresearchgate.net

Table of Compounds Mentioned

Compound Name
4-methylumbelliferyl phosphate
5-bromo-4-chloro-3-indolyl phosphate
Adenosine diphosphate
Adenosine monophosphate
Adenosine triphosphate
Cephalins
Choline
Glucose-1-phosphate
Lecithins
Lipopolysaccharides
p-nitrophenol
p-nitrophenyl phosphate
Phosphatidylinositol
Phosphoenolpyruvate
Phosphoethanolamine
Polyphosphate
Pyridoxal-5'-phosphate
Pyrophosphate
Serine
Threonine
Tyrosine
Zinc
Magnesium
Phosphohistones
Phosphorylated osteopontin
Phosphoserine
Phosphotyrosine
DNA
RNA
Lambda phosphatase
Phospholipase D
Sphingolipids
Vibrio

Evolutionary Biology and Superfamily Relationships

Phylogenetics of Alkaline Phosphatase Enzymes

Alkaline phosphatases are found in a vast array of organisms, including metazoa, fungi, some protists, and bacteria, although they are notably absent from most plants. phosphatome.net It is widely believed that all human this compound genes originated from a single ancestral gene. nih.gov Phylogenetic studies indicate that the appearance of intestinal this compound with its distinct properties and high specific activity is a relatively late evolutionary development, characteristic of mammals. nih.gov In contrast, the intestinal this compound activity in fish and reptiles shares enzymatic characteristics with the more ubiquitous tissue-unspecific enzyme. nih.gov

In humans, four main isozymes are encoded by separate genes: tissue-nonspecific (ALPL), intestinal (ALPI), placental (ALPP), and germ cell (ALPPL2). phosphatome.netwikipedia.org The genes for the tissue-specific isozymes (intestinal, placental, and germ cell) are located on chromosome 2, while the gene for the tissue-nonspecific isozyme is on chromosome 1. nih.gov The high degree of homology between human intestinal AP and bovine intestinal AP (around 80%) points to their shared evolutionary origins. wikipedia.org Similarly, the bovine intestinal enzyme shares over 70% homology with the human placental isozyme. wikipedia.org However, the homology between the human liver (a form of tissue-nonspecific AP) and placental enzymes is only 20%, despite their structural similarities. wikipedia.org

Molecular phylogenetic analyses have also been used to trace the evolution of these enzymes in various metazoan taxa, revealing distinct clades and evolutionary relationships based on gene sequences. researchgate.net

Conservation of Catalytic Core Structures Across Organisms

Despite variations in amino acid sequences among different organisms, the catalytic core of this compound is remarkably conserved. nih.gov These enzymes are typically homodimeric, with each catalytic site containing three essential metal ions: two zinc (Zn²⁺) and one magnesium (Mg²⁺). nih.govdovepress.com This fundamental metallic composition is a conserved feature from bacteria to mammals. nih.govdovepress.com

Structural alignments of this compound with other members of its superfamily, such as cofactor-independent phosphoglycerate mutase (iPGM) and cerebroside sulfatase, have confirmed a common core structure. nih.govnih.gov This conserved core is characterized by a central folding motif of a mixed beta-sheet flanked by alpha-helices. mdpi.comresearchgate.net A key conserved feature within the active site is a serine residue, which becomes phosphorylated during the catalytic cycle. nih.gov This catalytic serine is a hallmark of alkaline phosphatases and some other superfamily members, distinguishing them from others like sulfatases, which utilize a modified cysteine residue at a similar location. nih.govscispace.com

This compound Superfamily Classification

This compound is a member of a large and functionally diverse superfamily of enzymes. nih.govnih.gov This classification is based on conserved structural features and catalytic mechanisms. nih.govnih.gov

The defining characteristic of the this compound superfamily is a shared α/β/α core domain and the use of metal ions in catalysis. mdpi.comnih.gov Structural alignments reveal that enzymes within this superfamily, despite sometimes low sequence identity, share a common three-dimensional fold. nih.govresearchgate.net This conserved scaffold includes the specific arrangement of metal-binding residues in the active site. nih.govnih.gov For example, iterative homology searches have identified conserved regions in alkaline phosphatases, phosphopentomutases, and cofactor-independent phosphoglycerate mutases. nih.gov The structural similarity extends to arylsulfatases, suggesting a common evolutionary ancestor. wikipedia.org

While sharing a common structural framework, the this compound superfamily exhibits significant functional divergence. nih.govresearchgate.net The superfamily includes enzymes that catalyze a range of reactions, such as phosphohydrolases, phosphotransferases, phosphomutases, and sulfatases. mdpi.comnih.gov This functional diversity arises from variations in the active site residues outside of the core metal-binding ligands, which allows for the accommodation of different substrates. mdpi.com

For instance, while alkaline phosphatases hydrolyze phosphate (B84403) monoesters, other members like nucleotide pyrophosphatase/phosphodiesterases (NPPs) act on pyrophosphate and phosphodiester bonds. nih.govnih.gov Another example is phosphonoacetate hydrolase, an enzyme that has evolved to cleave stable carbon-phosphorus (C-P) bonds in phosphonates, a function not seen in this compound itself. nih.govnih.gov The catalytic residue also differs; it is typically a serine in alkaline phosphatases, a threonine in most ectonucleotide pyrophosphatases/phosphodiesterases (ENPPs), and a cysteine (post-translationally modified to formylglycine) in sulfatases. mdpi.com This divergence highlights how a conserved structural scaffold can be adapted over evolutionary time to perform a wide variety of chemical transformations. nih.gov

Comparative Analysis of Mammalian vs. Bacterial Alkaline Phosphatases

While the fundamental catalytic mechanism is conserved between mammalian and bacterial alkaline phosphatases, there are several notable differences in their properties and structure. wikipedia.orgnih.gov

Mammalian alkaline phosphatases are significantly more active, with a specific activity that is 20-30 times higher than their bacterial counterparts, such as the well-studied E. coli this compound (ECAP). nih.gov This difference in activity is attributed to specific amino acid substitutions in the active site region. nih.gov For example, positions 153 and 328 in the E. coli enzyme are occupied by aspartic acid and lysine, respectively, whereas in mammalian enzymes, histidine is found at both positions. nih.gov

Other key differences are summarized in the table below. Mammalian APs generally have a more alkaline pH optimum, are less stable at high temperatures, and are typically anchored to the cell membrane via a glycosyl-phosphatidylinositol (GPI) anchor. wikipedia.orgnih.gov In contrast, bacterial AP is located in the periplasmic space and is known for its heat stability. wikipedia.orgnih.gov Furthermore, mammalian isozymes are subject to uncompetitive inhibition by L-amino acids, a feature not observed in the bacterial enzymes. nih.gov

Table 1: Comparison of General Properties of Mammalian and Bacterial Alkaline Phosphatases

Feature Mammalian this compound Bacterial this compound (E. coli)
Specific Activity High (20-30 fold higher than bacterial) nih.gov Low nih.gov
pH Optimum More alkaline wikipedia.orgnih.gov Alkaline (pH 8.0) wikipedia.org
Heat Stability Lower wikipedia.orgnih.gov High (stable up to 80°C) wikipedia.org
Cellular Location Membrane-bound (GPI anchor) nih.gov Periplasmic space wikipedia.org
Inhibition Uncompetitive inhibition by L-amino acids nih.gov Not inhibited by L-amino acids nih.gov

| Kₘ values | Higher wikipedia.orgnih.gov | Lower |

Advanced Research Methodologies for Alkaline Phosphatase Studies

Structural Determination Techniques

The three-dimensional structure of alkaline phosphatase provides invaluable insights into its catalytic mechanism and substrate specificity. X-ray crystallography has been the primary technique for determining the atomic-level structure of this enzyme.

X-ray Crystallography of Enzyme and Intermediates

X-ray crystallography has been instrumental in visualizing the architecture of this compound and its various catalytic states. nih.gov The crystal structure of Escherichia coli this compound, for instance, has been refined to high resolutions, revealing a homodimeric structure where each monomer contains a complex active site with two zinc ions and one magnesium ion. nih.gov These metal ions are crucial for the enzyme's catalytic activity. nih.gov

The combination of kinetics and X-ray crystallography has allowed for the investigation of the proposed double in-line displacement mechanism of E. coli this compound. researchgate.net Researchers have successfully trapped and determined the structures of key catalytic intermediates. For example, a phosphoserine intermediate was trapped in an engineered mutant of the enzyme. researchgate.net Furthermore, the structure of the enzyme with a bound substrate analog, vanadate, has provided a model for the transition state of the reaction. uwec.edu Vanadate, being isostructural and isoelectronic with phosphate (B84403), can adopt a stable five-coordinate geometry that mimics the trigonal bipyramidal transition state of the phosphoryl transfer reaction. uwec.edu

Cryo-crystallography techniques have also been employed to trap the substrate molecule in a mutant form of the enzyme, providing a snapshot of the initial enzyme-substrate complex. researchgate.net These structural studies have been crucial in understanding how the active site residues, such as Serine 102, are activated for nucleophilic attack and the role of the magnesium ion in catalysis. researchgate.net The crystal structure of this compound from Sphingomonas sp. revealed a new class of APs with a threonine catalytic residue instead of serine and lacking the third metal ion binding pocket. nih.govplos.org

Recent advancements in X-ray sources, such as X-ray free-electron lasers (XFELs), are enabling time-resolved crystallographic studies of metalloenzymes like this compound. nih.govescholarship.org These techniques allow for the collection of diffraction data from nanocrystals at room temperature, minimizing radiation damage and providing a more dynamic view of the enzyme in action. nih.govroyalsocietypublishing.org

Enzymatic Activity Assays

The quantification of this compound activity is fundamental to studying its kinetics and inhibition. A variety of assays, primarily based on spectrophotometric and fluorescent detection, have been developed for this purpose.

Spectrophotometric and Fluorescent Methods

Spectrophotometric methods are widely used for their simplicity and reliability in measuring this compound activity. psu.edu These assays typically involve a chromogenic substrate that, upon hydrolysis by the enzyme, releases a colored product. The rate of color formation is directly proportional to the enzyme's activity and can be monitored by measuring the change in absorbance at a specific wavelength over time. ajol.infolinear.es

Fluorescent methods offer higher sensitivity compared to spectrophotometric assays. psu.edu These assays utilize fluorogenic substrates that are non-fluorescent or weakly fluorescent but are converted into highly fluorescent products by this compound. The increase in fluorescence intensity is measured to determine enzymatic activity. rsc.orgmdpi.com While spectrofluorimetry can be more sensitive, it can also be prone to concentration quenching. psu.edu

Use of Specific Chromogenic and Fluorogenic Substrates

A variety of chromogenic and fluorogenic substrates have been developed for this compound assays, each with its own advantages.

Chromogenic Substrates:

p-Nitrophenyl phosphate (pNPP): * This is the most common chromogenic substrate for this compound. psu.edursc.org The enzyme hydrolyzes pNPP to p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 405-410 nm. linear.escarleton.eduscribd.com

5-Bromo-4-chloro-3-indolyl phosphate (BCIP): BCIP is often used in combination with nitro blue tetrazolium (NBT) in applications like Western blotting and immunohistochemistry. thermofisher.combiotium.com The hydrolysis of BCIP by this compound, followed by oxidation, produces a dark blue or purple insoluble precipitate. thermofisher.comdcfinechemicals.com

Fluorogenic Substrates:

Fluorescein diphosphate (B83284) (FDP): FDP is a highly sensitive fluorogenic substrate. thermofisher.com Its hydrolysis by this compound yields fluorescein, a product with superior spectral properties, allowing for detection limits significantly lower than those achieved with chromogenic substrates. thermofisher.com

4-Methylumbelliferyl phosphate (MUP): MUP is another widely used fluorogenic substrate. Upon enzymatic cleavage of the phosphate group, it forms the highly fluorescent product 4-methylumbelliferone.

DDAO phosphate: This substrate is hydrolyzed to 7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one) (DDAO), which has a long-wavelength fluorescence emission. thermofisher.com The large separation between the excitation maxima of the substrate and the product allows for easy spectral differentiation. thermofisher.com

Attophos: This substrate has been shown to provide a pronounced improvement in assay performance in certain applications compared to chromogenic substrates. nih.gov

The choice of substrate often depends on the specific application, required sensitivity, and instrumentation available.

Genetic Manipulation and Mutagenesis Studies

Gene Knockout Models for In Vivo Functional Analysis

Genetically modified mouse models, particularly those involving gene knockout technology, have been indispensable for elucidating the in vivo functions of this compound (ALP) isozymes. These models serve as powerful tools for understanding the physiological roles of specific genes and often replicate human diseases, providing a platform for studying disease mechanisms and testing potential therapies.

The primary focus of knockout studies has been on the tissue-nonspecific this compound (TNAP), encoded by the Alpl (formerly Akp2) gene. The complete deletion, or null knockout, of the Alpl gene in mice creates a compelling model for the severe infantile form of hypophosphatasia (HPP), a rare inherited metabolic disorder. Mice homozygous for the null mutation (Alpl-/-) are born with a seemingly normal skeleton but rapidly develop severe defects postnatally.

Key findings from Alpl knockout mice include:

Impaired Mineralization : Alpl-/- mice exhibit defective bone and tooth mineralization, leading to conditions analogous to rickets and osteomalacia in humans. While initial crystal formation in matrix vesicles may occur, the subsequent growth and propagation of hydroxyapatite (B223615) crystals onto the collagen matrix are arrested. This is primarily due to the extracellular accumulation of inorganic pyrophosphate (PPi), a potent inhibitor of mineralization and a natural substrate of TNAP.

Neurological Defects : A significant phenotype in Alpl-/- mice is the development of vitamin B6-dependent epileptic seizures. This is caused by the accumulation of pyridoxal-5'-phosphate (PLP), another physiological substrate of TNAP. PLP is the active form of vitamin B6 and is crucial for the synthesis of neurotransmitters like GABA. Its dephosphorylation by TNAP is necessary for it to cross the blood-brain barrier.

Dental Abnormalities : The mice show poorly mineralized molar roots and incisors, and a lack of acellular cementum, which is critical for periodontal attachment.

Lethality : Untreated Alpl-/- mice typically die before weaning due to respiratory complications from a poorly mineralized rib cage and neurological issues.

Beyond simple knockout models, conditional knockout systems using Cre-loxP technology have been developed. For instance, Alplflox/flox mice allow for the tissue-specific or time-controlled deletion of the TNAP gene, enabling researchers to dissect its function in specific cell types (e.g., osteoblasts, vascular smooth muscle cells) without the systemic effects of a global knockout. This is crucial for studying the role of TNAP in processes like vascular calcification, where its expression in vascular smooth muscle cells is a key factor.

Double knockout models have also provided significant insights. For example, crossing Alpl-deficient mice with osteopontin (B1167477) (Spp1)-deficient mice partially corrects the mineralization defects, indicating that the accumulation of hyperphosphorylated osteopontin, another TNAP substrate, contributes to the HPP phenotype. Similarly, the double knockout of Alpl and PHOSPHO1 (a phosphatase involved in initiating mineralization) results in a complete absence of skeletal mineralization, demonstrating their non-redundant roles.

These knockout models have not only confirmed the central role of TNAP in skeletal and dental mineralization but have also been instrumental in validating enzyme replacement therapy as a viable treatment for HPP.

Interactive Table: Summary of Key this compound Knockout Mouse Models

Gene(s) Knocked Out Model Name Key Phenotypic Observations Key Insights
Alpl (TNAP) Alpl-/- Impaired bone mineralization (rickets/osteomalacia), vitamin B6-dependent seizures, dental defects, perinatal lethality. Confirms TNAP's crucial role in hydrolyzing PPi and PLP; serves as a model for infantile hypophosphatasia.
Alpl (conditional) e.g., Alplflox/flox; Cre Tissue-specific loss of TNAP function (e.g., in osteoblasts or vascular smooth muscle cells). Allows for dissection of TNAP's role in specific tissues, such as in bone formation versus vascular calcification.
Alpl and Spp1 (Osteopontin) Alpl-/-; Spp1-/- Partial rescue of the hypomineralization phenotype seen in Alpl-/- mice. Demonstrates that accumulation of phosphorylated osteopontin contributes to the mineralization defect in HPP.
Alpl and PHOSPHO1 Alpl-/-; PHOSPHO1-/- Complete absence of skeletal mineralization and perinatal lethality. Reveals the non-redundant, essential roles of both TNAP and PHOSPHO1 in the mineralization pathway.
Akp3 (dIALP) Akp3-/- Used to study the specific functions of duodenal-specific intestinal ALP. Helps differentiate the roles of various intestinal ALP isozymes in gut health and metabolism.
Alpi (Akp6) (gIALP) Alpi-/- Used to investigate the function of the global intestinal ALP isozyme. Contributes to understanding the distinct and overlapping functions of intestinal ALP isozymes.

Computational and Biophysical Approaches

The catalytic power and complex regulation of this compound have made it a subject of intense investigation using advanced computational and biophysical methods. These approaches provide insights into its atomic-level mechanisms, dynamic behavior, and long-range communication networks that are often inaccessible through experimental techniques alone.

Quantum-Mechanical Calculations of Catalytic Mechanisms

Quantum-mechanical (QM) and hybrid quantum-mechanical/molecular-mechanical (QM/MM) calculations are powerful theoretical tools used to dissect the catalytic mechanism of enzymes like this compound at an electronic level. These methods model the enzymatic reaction by treating the core active site atoms with high-level quantum mechanics, while the surrounding protein and solvent are described by more computationally efficient molecular mechanics force fields.

Studies on this compound have focused on its two-step catalytic mechanism:

Phosphorylation : A covalent phosphoserine intermediate is formed when the catalytic serine nucleophile (Ser102) attacks the phosphorus atom of the substrate, releasing the alcohol or phenol (B47542) group.

Dephosphorylation : The phosphoserine intermediate is hydrolyzed by a water molecule, releasing inorganic phosphate (Pi) and regenerating the free enzyme.

QM and QM/MM calculations have provided several key insights:

Role of Metal Ions : The calculations have detailed the critical roles of the three metal ions in the active site. The two Zn²⁺ ions are directly involved in catalysis. One Zn²⁺ ion (Zn1) activates the Ser102 nucleophile for attack, while the other (Zn2) coordinates to the substrate's phosphate group, stabilizing the developing negative charge in the transition state and facilitating the departure of the leaving group. The Mg²⁺ ion is proposed to play a structural role and helps to correctly position a water molecule for the hydrolysis of the phosphoserine intermediate.

Transition State Analysis : Computational models suggest that the phosphoryl transfer transition states in this compound are relatively tight and synchronous. This means that the formation of the new bond between the serine oxygen and the phosphorus atom occurs concurrently with the breaking of the bond between the phosphorus and the leaving group oxygen. This contrasts with looser, more dissociative transition states seen in some other phosphatases.

Rate-Limiting Step : Theoretical calculations have successfully rationalized experimental observations regarding the rate-limiting step of the reaction. For substrates with good leaving groups (like aryl phosphates), the hydrolysis of the phosphoserine intermediate (dephosphorylation) is often rate-limiting. Conversely, for substrates with poor leaving groups (like alkyl phosphates), the initial enzyme phosphorylation step is typically the slowest.

Substrate Specificity : By calculating the activation free energies for different substrates, QM methods can explain the enzyme's broad specificity. The active site is highly preorganized and preferentially binds and stabilizes conformations that resemble the transition state, thereby lowering the activation barrier for a wide range of phosphate monoesters.

These computational studies provide a detailed, dynamic picture of the bond-breaking and bond-forming events, the roles of individual amino acid residues, and the influence of the metal cofactors, which collectively explain the remarkable catalytic proficiency of this compound.

Molecular Dynamics Simulations and Protein Network Analysis

While static crystal structures provide a foundational understanding of this compound, molecular dynamics (MD) simulations offer a view of the enzyme in motion. These simulations model the movements of atoms over time, revealing the conformational flexibility, protein dynamics, and interaction pathways that are essential for its function.

Key insights from MD simulations include:

Conformational Dynamics : MD simulations show that this compound is not a rigid structure but exists as an ensemble of conformations. The simulations highlight the flexibility of certain regions, such as surface loops and the "crown domain," which can influence substrate access to the active site. Thermal fluctuations and changes in pH can alter the protein's flexibility and the network of hydrogen bonds, which in turn modulates catalytic activity. For instance, simulations at higher temperatures show increased flexibility and breaking of surface hydrogen bonds, which can precede thermal denaturation.

Dimer Interface and Allostery : this compound functions as a homodimer, and MD simulations are crucial for understanding the communication between the two subunits. The stability of the dimer interface is essential for catalytic activity. Simulations of engineered monomers show significant structural and dynamic differences compared to the dimer, including incorrect positioning of a catalytic zinc ion, which explains their reduced activity. This underscores that the dimeric structure provides the necessary stability for a catalytically competent active site.

Substrate/Product Binding and Release : Simulations can trace the pathway of substrates into and products out of the active site. They reveal the subtle conformational changes that occur upon ligand binding and how these changes are transmitted through the protein structure. For example, analysis of simulations can show one subunit retaining a product molecule while the other subunit becomes more flexible, potentially facilitating product release and preparing for the next catalytic cycle, which relates to the enzyme's negative cooperativity.

Protein Structure Network (PSN) Analysis complements MD simulations by representing the protein as a graph, where amino acid residues are nodes and their interactions are edges. This approach identifies key residues and pathways for information flow.

Identifying Communication Pathways : PSN analysis can map the allosteric communication pathways that connect distant sites in the protein. For this compound, this has been used to understand how mutations far from the active site can impact catalysis. By calculating network parameters like centrality and shortest paths, researchers can identify residues that act as critical hubs in the communication network.

Analyzing Mutation Effects : This approach is particularly powerful for analyzing the effects of mutations, such as those causing hypophosphatasia. By comparing the network properties of the wild-type and mutant enzymes, it's possible to see how a single amino acid change can rewire the protein's internal communication network. Studies have shown that severe disease-associated mutations often disrupt these long-range allosteric communication pathways more significantly than mild mutations, providing a link between the genotype, the molecular effect on protein dynamics, and the clinical phenotype.

Together, MD simulations and PSN analysis provide a dynamic, systems-level view of this compound, revealing how its structure, flexibility, and internal communication network are finely tuned for efficient catalysis and allosteric regulation.

Emerging Research Frontiers and Future Directions

Elucidation of Novel Physiological Substrates and Functions

While the role of alkaline phosphatase in bone mineralization is well-established, involving the hydrolysis of pyrophosphate, recent research has unveiled a broader spectrum of physiological substrates and functions. amegroups.org The discovery that pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6, and phosphoethanolamine are natural substrates of tissue-nonspecific this compound (TNAP) has expanded our understanding of its metabolic roles. amegroups.orgoup.com

Emerging evidence points to a critical role for ALP in cellular regulation beyond mineral metabolism. Studies have implicated ALP in the dephosphorylation of various proteins, influencing processes like cell growth, apoptosis, and migration. mdpi.com A particularly novel function identified is the ability of E. coli bacterial this compound (BAP) to catalyze the oxidation of phosphite (B83602) to phosphate (B84403) and molecular hydrogen, a previously unknown enzymatic reaction in both phosphorus and hydrogen metabolism. pnas.org Furthermore, research suggests ALP's involvement in detoxifying bacterial lipopolysaccharides (LPS), regulating the microbiome, and potentially mitigating the effects of hyperphosphorylated tau proteins in Alzheimer's disease. mdpi.comresearchgate.net Intestinal this compound (IAP) has been shown to play a crucial role in gut homeostasis by detoxifying LPS, maintaining the integrity of the gut barrier, and regulating gut microbial communities. mdpi.com

Discovery of Endogenous and Synthetic Allosteric Modulators

The modulation of enzyme activity through allosteric regulation presents a promising therapeutic avenue. Allosteric modulators bind to a site distinct from the active site, inducing a conformational change that alters the enzyme's catalytic efficiency. nih.gov While research into allosteric modulators of ALP is still in its early stages, the concept has been successfully applied to other enzyme systems, such as G-protein-coupled receptors (GPCRs). nih.govresearchgate.net The discovery of the first selective positive allosteric modulator for the A1 adenosine (B11128) receptor in 1990 paved the way for the development of similar molecules for other receptors. nih.gov

The development of synthetic allosteric modulators for ALP could offer a more targeted approach to therapy, allowing for the fine-tuning of its activity in specific tissues or pathological conditions. For instance, positive allosteric modulators could enhance ALP's beneficial effects, such as LPS detoxification, while negative allosteric modulators could be employed to reduce its activity in conditions like vascular calcification. The exploration for both endogenous and synthetic allosteric modulators of ALP represents a significant frontier in drug discovery.

Targeted Enzyme Engineering for Enhanced or Modified Activities

Advances in protein engineering, including site-directed mutagenesis and computer-aided molecular design, have opened up new possibilities for creating modified this compound enzymes with enhanced or novel activities. google.comgoogle.com By altering the amino acid sequence, researchers can improve specific properties of the enzyme, such as its catalytic speed (kcat), substrate specificity, and thermal stability. google.com

Genetically modified E. coli have been used to produce this compound with significantly increased specific activity—up to 36 times higher than the native enzyme—and greater thermostability. google.comgoogle.com These engineered enzymes have shown particular utility as indicator reagents in binding assays. google.com Another innovative approach involves engineering the microenvironment around the enzyme. For example, by encapsulating this compound within engineered viral capsids and modifying the charge of the capsid pores, researchers have been able to tune the enzyme's kinetics by controlling the flow of substrates and products. rsc.org This strategy has been shown to decrease the effective Michaelis constant (KM) of the enzyme, demonstrating the potential to enhance catalytic efficiency through environmental engineering. rsc.org

In-depth Mechanistic Studies of Regulatory Pathways

A deeper understanding of the regulatory pathways that control this compound expression and activity is crucial for developing targeted therapies. The principal pathways governing ALP expression in bone formation are the BMP/RUNX2/Osterix system and the WNT signaling cascade, which have been shown to interact with each other. josorge.com Additional control is exerted by hormones and signaling molecules such as 1,25-(OH)2-vitamin D, retinoic acid, and parathyroid hormone (PTH), which can modulate ALP expression through distinct pathways and by interacting with the primary regulatory systems. josorge.comopenaccessjournals.com

Post-translational modifications, such as glycosylation, also play a significant role in regulating ALP's stability and activity. openaccessjournals.com The enzyme is attached to the cell membrane via a glycophosphatidylinositol anchor and is localized in membrane microdomains known as lipid rafts. josorge.com The release of ALP into circulation is a complex process, with proposed mechanisms including the action of phospholipases, detergents, cell turnover, proteolysis, and membrane fragmentation. amegroups.org Further research into these intricate regulatory networks will be essential to fully elucidate the mechanisms governing ALP's diverse physiological and pathological roles.

Biotechnological Applications and Research Tool Development

This compound has long been a valuable tool in molecular biology and biotechnology due to its high catalytic activity and broad substrate specificity. researchgate.netresearchgate.net It is widely used as a reporter enzyme in various immunoassays, such as ELISA, and in molecular biology techniques. mdpi.comslideshare.net The development of new substrates, including chromogenic, chemiluminescent, and fluorescent options, has further expanded its utility in these applications. slideshare.net

Recent advancements have focused on developing more sensitive and convenient methods for detecting ALP activity. mdpi.com These include novel optical and electrochemical biosensors. mdpi.com For example, a colorimetric assay based on the properties of an Fe(II)-phenanthroline complex has been developed for the sensitive detection of ALP activity. mdpi.com Near-infrared fluorescent probes are also being utilized for the in vivo imaging of ALP activity, providing a powerful tool for studying dynamic phosphorylation processes in living organisms. consensus.app Furthermore, engineered ALP with enhanced stability and activity is being employed to improve the performance of diagnostic assays. google.comgoogle.com The combination of ALP-mediated catalysis with other signal amplification strategies, such as enzyme cascade reactions and DNA-based amplification, is a promising approach to further enhance the sensitivity and efficiency of biosensors. nih.gov

Q & A

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.